4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid
Overview
Description
4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid is a derivative of piperidine featuring both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect the amine functionalities during the coupling of amino acid residues. The presence of both Fmoc and Boc on the same molecule suggests its utility in solid-phase peptide synthesis (SPPS), where it can be used to introduce conformational constraints and orthogonal protection strategies .
Synthesis Analysis
The synthesis of related amino acids with Fmoc and Boc protection has been reported in the literature. For instance, the preparation of (2S,4S)- and (2S,4R)-4-aminopipecolic acids involved the synthesis from enantiopure ethyl piperidine-2-carboxylate with the introduction of the side-chain amino group by reductive amination, followed by protection and deprotection steps . Similarly, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was achieved from Boc-Ser-OH with an overall yield of over 40%, demonstrating the feasibility of incorporating both Fmoc and Boc groups into amino acids for SPPS .
Molecular Structure Analysis
The molecular structure of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid would be characterized by the presence of the piperidine ring, a secondary amine protected by the Boc group, and the carboxylic acid moiety protected by the Fmoc group. The steric hindrance and electronic properties of these protecting groups can influence the reactivity and conformation of the amino acid during peptide synthesis .
Chemical Reactions Analysis
In the context of SPPS, the Fmoc group can be removed by base-induced cleavage, while the Boc group can be removed by acidolysis. This orthogonal protection allows for selective deprotection and coupling reactions during the synthesis of peptides. The incorporation of Fmoc- and Boc-protected amino acids into peptides has been demonstrated, and their compatibility in SPPS has been established .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid would be influenced by the protecting groups. The Fmoc group imparts hydrophobicity and aromaticity, which can promote self-assembly and influence the solubility of the compound. The Boc group, being tert-butyloxycarbonyl, adds steric bulk and affects the overall polarity of the molecule. These properties are crucial for the solubility and reactivity of the amino acid in different solvents and during peptide synthesis .
Scientific Research Applications
Chemical and Physicochemical Studies
The spin label amino acid TOAC, while not directly 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid, provides insight into the importance of specialized amino acids in research. TOAC, as a paramagnetic amino acid, has facilitated the analysis of peptide backbone dynamics and secondary structure through EPR spectroscopy and other physical techniques. Its use has been critical in studying peptide interactions with membranes, proteins, and nucleic acids, highlighting the utility of modified amino acids in understanding biological mechanisms (Schreier et al., 2012).
Biocatalyst Inhibition
Research on carboxylic acids, including their inhibition effects on microbes such as Escherichia coli and Saccharomyces cerevisiae, underlines the broader context of how carboxylic acid derivatives, like 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid, could be relevant in biotechnological applications. Understanding the inhibitory mechanisms of these acids can lead to the development of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Peptide Medicines and Impurities
The synthesis of peptides, potentially involving compounds like 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid, plays a significant role in the development of peptide medicines. Understanding the impurities related to peptide synthesis is crucial for ensuring the efficacy and safety of peptide-based drugs. This knowledge is vital for both the development phase of new therapeutics and the quality control of existing treatments (D'Hondt et al., 2014).
Electrochemical Biosensors
The development of electrochemical biosensors based on novel compounds, such as ferroceneboronic acid derivatives, showcases the potential for 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid in creating sensitive and selective sensors for biological and chemical analytes. Such biosensors have applications ranging from glucose monitoring to detecting biomarkers for various diseases, highlighting the versatility of chemically modified amino acids in biosensing technologies (Wang et al., 2014).
Liquid-Liquid Extraction of Carboxylic Acids
The separation and purification of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) technologies are critical in the production of bio-based plastics and other biorenewable chemicals. Research into solvent developments for LLX of carboxylic acids, including studies on ionic liquids and nitrogen-based extractants, demonstrates the relevance of compounds like 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid in industrial separation processes and the development of more sustainable chemical production methods (Sprakel & Schuur, 2019).
Safety And Hazards
Future Directions
The use of Boc and Fmoc groups in peptide synthesis is well-established, and their use in the synthesis of complex molecules like 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid will continue to be important in the field of peptide synthesis . Future research may focus on improving the efficiency of these processes, developing greener synthesis methods, and exploring new applications for these types of compounds .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-25(2,3)34-23(31)27-26(22(29)30)12-14-28(15-13-26)24(32)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJZHFAOEGNFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic Acid | |
CAS RN |
368866-07-3 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368866-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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